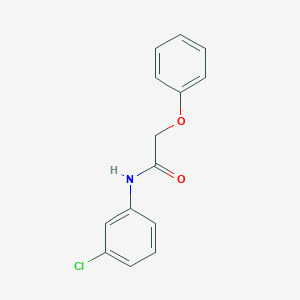
N-(3-chlorophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-phenoxyacetamide, commonly known as fenclorim, is a chemical compound that has gained significant attention due to its potential application in scientific research. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a herbicide. However, its use in scientific research has been explored due to its unique properties, which allow it to interact with biological systems and provide valuable insights into various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of fenclorim involves its interaction with various biological systems, including ion channels, receptors, and enzymes. Fenclorim has been shown to modulate the activity of ion channels, including the voltage-gated potassium channel, and the transient receptor potential channel. It has also been shown to modulate the activity of various neurotransmitter receptors, including the GABA receptor and the NMDA receptor. Fenclorim has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
Fenclorim has been shown to have various biochemical and physiological effects on biological systems. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. Fenclorim has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K pathways. Fenclorim has also been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenclorim has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it safe for use in biological systems. However, fenclorim also has some limitations, including its limited solubility in aqueous solutions, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the use of fenclorim in scientific research. One potential application is in the study of neurological disorders, including Alzheimer's disease and Parkinson's disease. Fenclorim has been shown to modulate the activity of various neurotransmitter receptors, which may be useful in the development of new treatments for these diseases. Another potential application is in the study of cancer, where fenclorim's antioxidant and anti-inflammatory effects may be useful in the development of new cancer therapies. Overall, fenclorim has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, fenclorim is a chemical compound that has significant potential for use in scientific research. It has been shown to have unique properties that allow it to interact with biological systems and provide valuable insights into various physiological and biochemical processes. Its use in the study of neurological disorders and cancer has significant potential for the development of new treatments. Further studies are needed to explore its full range of applications in scientific research.
Métodos De Síntesis
The synthesis of fenclorim involves the reaction of 3-chloroaniline with phenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of high-quality crystals. The resulting product is then purified using various techniques, including recrystallization, to obtain pure fenclorim.
Aplicaciones Científicas De Investigación
Fenclorim has been extensively used in scientific research due to its unique properties. It has been used as a tool to study various physiological and biochemical processes, including the regulation of ion channels, neurotransmitter release, and the modulation of cellular signaling pathways. Fenclorim has also been used to study the effects of oxidative stress and inflammation on biological systems.
Propiedades
Número CAS |
18861-20-6 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)-2-phenoxyacetamide |
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12ClNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Clave InChI |
CZHNETVVDYJJCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Otros números CAS |
18861-20-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



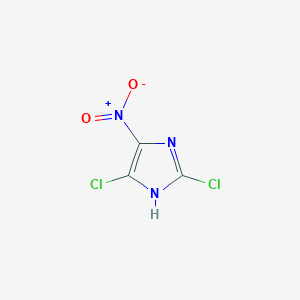
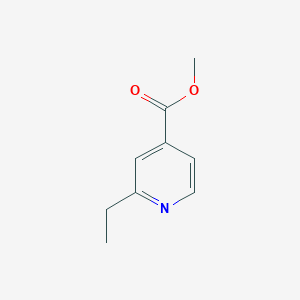

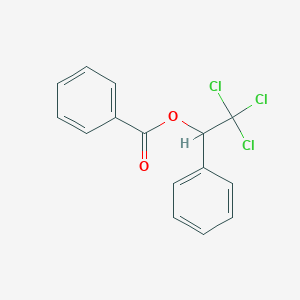
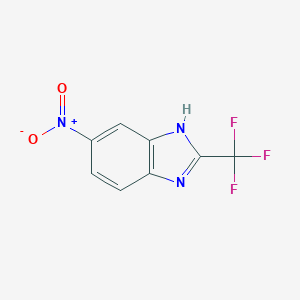
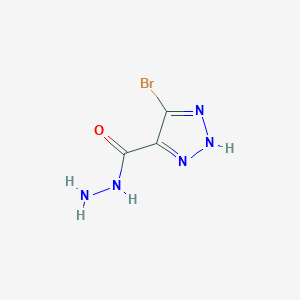
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
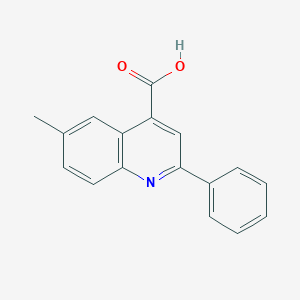
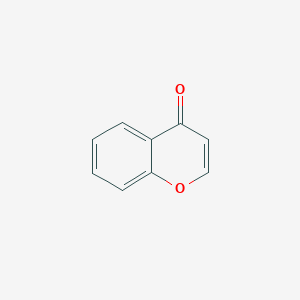
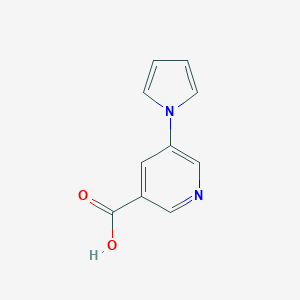

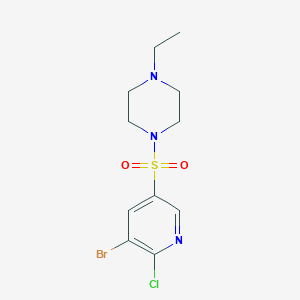

![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)